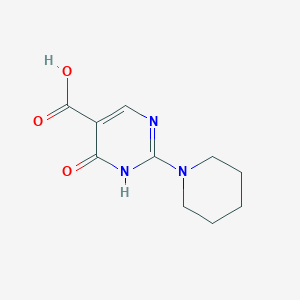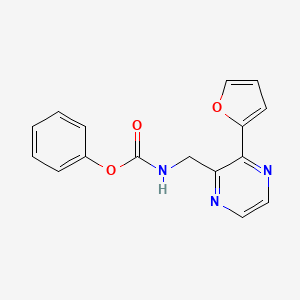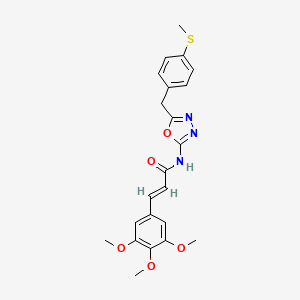
4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 4-position, a piperidinyl group at the 2-position, and a carboxylic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the piperidinyl moiety.
Hydroxylation and Carboxylation: The hydroxy and carboxylic acid groups can be introduced through selective oxidation and carboxylation reactions, respectively.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted pyrimidine derivatives.
科学研究应用
4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: It serves as a tool compound in the study of cellular pathways and molecular interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and catalysts.
作用机制
The mechanism of action of 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, while the piperidinyl group enhances lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence cellular pathways.
相似化合物的比较
2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
4-Hydroxy-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid: Contains a morpholine ring instead of a piperidine ring, leading to variations in pharmacokinetics and pharmacodynamics.
4-Hydroxy-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylic acid: Features a pyrrolidine ring, which affects its binding affinity and specificity for molecular targets.
Uniqueness: 4-Hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both hydroxy and piperidinyl groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a versatile pharmacophore make it a valuable compound in various fields of research.
属性
IUPAC Name |
6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-8-7(9(15)16)6-11-10(12-8)13-4-2-1-3-5-13/h6H,1-5H2,(H,15,16)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGPKRDUSTGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea](/img/structure/B2746584.png)
![2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2746585.png)
![tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate](/img/structure/B2746587.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746589.png)

![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2746592.png)
![2-(4-fluorophenyl)-7-[(3-methylbenzyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2746593.png)
![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)


![Tert-butyl (2S,4S)-2-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-fluoropyrrolidine-1-carboxylate](/img/structure/B2746604.png)

![8-methoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2746606.png)
